Compound Description: This compound is a potent antibacterial agent exhibiting significant activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also displays activity against Mycobacterium smegmatis and M. marinum. Notably, it shows minimal cytotoxicity to human monocyte-derived macrophages [].
Compound Description: This compound exhibits potent antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also displays strong activity against fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models. Notably, it shows low cytotoxicity to primary porcine monocyte-derived macrophages [].
Compound Description: This N-arylcinnamamide derivative exhibits strong antibacterial activity against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It effectively inhibits the growth of fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models []. It demonstrates low cytotoxicity towards primary porcine monocyte-derived macrophages.
Compound Description: This compound demonstrates significant antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and vancomycin-resistant E. faecalis. It also shows efficacy against fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models []. Notably, it exhibits minimal cytotoxicity towards primary porcine monocyte-derived macrophages.
Compound Description: This compound exhibits potent antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) []. It also demonstrates a strong inhibitory effect on the growth of Mycobacterium smegmatis, highlighting its broad-spectrum antibacterial potential. Furthermore, it shows a significant effect on the inhibition of bacterial respiration.
Compound Description: This N-arylcinnamamide derivative exhibits potent antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE) []. Additionally, it displays a strong inhibitory effect on the growth of Mycobacterium smegmatis, suggesting broad-spectrum antibacterial activity.
Compound Description: Among a series of ring-substituted N-arylcinnamanilides screened for antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, this compound emerged as the most potent agent, exhibiting an IC50 value of 0.58 µM []. Importantly, it displayed no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM.
Compound Description: This compound exhibited significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, with an IC50 value in the range of 2.0 to 4.3 µM, comparable to the clinically used standard, chloroquine []. Notably, it showed no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM.
Compound Description: In a study investigating the antimalarial activity of ring-substituted N-arylcinnamanilides, this compound demonstrated significant efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 []. Its IC50 value fell within the range of 2.0 to 4.3 µM, comparable to chloroquine's efficacy. Moreover, it displayed no significant cytotoxicity toward THP1-Blue™ NF-κB cells at concentrations up to 20 μM, indicating a potentially favorable safety profile.
Compound Description: This compound demonstrated notable antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 [], exhibiting an IC50 value within the range of 2.0 to 4.3 µM. This potency is comparable to that of chloroquine, a clinically used antimalarial drug. Furthermore, it exhibited no significant cytotoxic effect on THP1-Blue™ NF-κB cells at concentrations up to 20 μM, suggesting a potentially favorable safety profile.
Compound Description: This compound showed promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 []. Its IC50 value fell within the range of 2.0 to 4.3 µM, comparable to that of chloroquine. Importantly, it did not exhibit significant cytotoxicity towards THP1-Blue™ NF-κB cells at concentrations up to 20 μM, indicating a potentially favorable safety profile.
Compound Description: This compound demonstrated the highest potency within its series against four staphylococcal strains and Mycobacterium tuberculosis. It exhibited an MIC of 22.27 µM, highlighting its significant antibacterial activity [].
Compound Description: This compound exhibited significant antibacterial activity against a panel of four staphylococcal strains and Mycobacterium tuberculosis []. It showed a potent MIC of 27.47 µM, highlighting its efficacy against these bacterial pathogens.
Compound Description: This N-arylcinnamamide derivative displayed notable antimycobacterial activity, specifically against Mycobacterium tuberculosis, with an MIC of 27.38 µM []. Furthermore, it exhibited a significant inhibitory effect on mycobacterial cell metabolism, further highlighting its potential as an antitubercular agent.
Compound Description: This N-arylcinnamamide derivative showed promising antimycobacterial activity, specifically against Mycobacterium tuberculosis, with an MIC of 27.38 µM []. Its potent inhibitory effect against M. tuberculosis highlights its potential as a lead compound for developing new antitubercular agents.
(2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide
Compound Description: This compound exhibited potent antifungal activity against Bipolaris sorokiniana, with an MIC of 16.58 µM, highlighting its potential as a fungicidal agent [].
(2E)-N-(3-Methylphenyl)-3-phenylprop-2-enamide
Compound Description: This N-arylcinnamamide derivative exhibited promising antifungal activity against Bipolaris sorokiniana, with an MIC of 33.71 µM, indicating its potential for development as a fungicide [].
Compound Description: This compound demonstrated the most potent activity within its series as a reversible and selective human monoamine oxidase-B (hMAO-B) inhibitor []. It exhibited a Ki value of 0.33 ± 0.01 μM toward hMAO-B, with a selectivity index of 26.36. A molecular docking study revealed that a crucial factor in its selectivity and potency is the presence of a hydrogen-bond network in the hydroxylated chalcone with the N(5) atom of FAD.
Compound Description: This chalcone derivative exhibited significant in vitro antimalarial activity. It interacted with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, similar to the test ligand (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one. Molecular docking studies revealed that it formed pi interactions with amino acid residues of the PfDHFR-TS ligand complexes [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.